3-(2,4-Difluorophenyl)prop-2-yn-1-amine
Overview
Description
3-(2,4-Difluorophenyl)prop-2-yn-1-amine is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “3-(2,4-Difluorophenyl)prop-2-yn-1-amine”, it’s difficult to determine its exact mode of action. Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
3-(2,4-Difluorophenyl)prop-2-yn-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8F2N
- Molecular Weight : 183.18 g/mol
- IUPAC Name : this compound
The compound features a difluorophenyl group, which is known to enhance biological activity through increased binding affinity to various molecular targets.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The difluorophenyl moiety enhances its ability to inhibit certain enzymes involved in critical biochemical pathways. Notably, it has been investigated for its role as an inhibitor of β-secretase (BACE1), which is implicated in Alzheimer's disease pathology by promoting amyloid-beta peptide formation .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .
Study on BACE1 Inhibition
A study published in recent years focused on the development of small molecule inhibitors for BACE1. Compounds structurally related to this compound were synthesized and tested for their ability to lower amyloid-beta levels in vitro and in vivo. Results demonstrated a significant reduction in amyloid plaques in transgenic mouse models, indicating potential therapeutic benefits for Alzheimer's disease .
Anticancer Activity Assessment
In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents .
Summary of Research Findings
Properties
IUPAC Name |
3-(2,4-difluorophenyl)prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJRGFRPCUEUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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